H-Arg-OEt 2 HCl

Protein Formulation Biopharmaceutical Stability IgG Aggregation

This carboxyl-protected arginine building block is essential for peptide synthesis, where generic substitution is unreliable due to the arginine residue's steric hindrance. Unlike free arginine, this ethyl ester dihydrochloride salt enhances solubility and requires optimized coupling protocols (e.g., DCC/HOBt) for high yields. Sourced at ≥98% purity to minimize side reactions.

Molecular Formula C8H20Cl2N4O2
Molecular Weight 275.17 g/mol
CAS No. 36589-29-4
Cat. No. B555090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-OEt 2 HCl
CAS36589-29-4
SynonymsL-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518
Molecular FormulaC8H20Cl2N4O2
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCN=C(N)N)N.Cl.Cl
InChIInChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H
InChIKeyRPFXMGGIQREZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg-OEt·2HCl (L-Arginine Ethyl Ester Dihydrochloride) Procurement Guide: Product Class and Core Specifications


H-Arg-OEt·2HCl (CAS 36589-29-4) is an amino acid derivative classified as an L-arginine ethyl ester dihydrochloride salt, widely utilized as a protected building block in peptide synthesis and pharmaceutical intermediate production . The compound consists of an L-arginine backbone with the carboxyl group protected as an ethyl ester, paired with two hydrochloride counterions that enhance its aqueous solubility relative to free arginine [1]. Its primary function is to facilitate the incorporation of the arginine residue into peptides and proteins during both solid-phase and solution-phase peptide assembly . The compound is recognized for its stability as a crystalline solid and its versatility as a synthetic intermediate across biochemical research and pharmaceutical development workflows [1].

H-Arg-OEt·2HCl: Why Arginine Derivatives Cannot Be Interchanged in Research and Manufacturing


Arginine-containing compounds exhibit substantial performance divergence across key application domains, rendering generic substitution between arginine derivatives unreliable without experimental validation. In peptide synthesis, the bulky guanidino group of arginine inherently creates steric hindrance that significantly impairs coupling efficiency compared to other amino acids, making the selection of the appropriate protected arginine derivative critical to synthesis success [1]. In protein formulation applications, arginine and its ester derivatives demonstrate opposite effects on protein colloidal and conformational stability, with the cationic charge state of the additive serving as the decisive determinant of whether protein aggregation is suppressed or enhanced . In enzyme kinetic studies, the catalytic rate constants for hydrolysis vary markedly across different arginine ester substrates, with literature documenting that kcat values can differ significantly depending on the specific ester group and enzyme system employed [2]. Furthermore, in nitric oxide research, the distinction between extracellular arginine availability versus intracellular concentration has been established as the major determinant of endothelial NO production, with different arginine derivatives exhibiting distinct cellular uptake and utilization profiles . Consequently, the direct substitution of H-Arg-OEt·2HCl with alternative arginine derivatives or unprotected arginine would alter experimental outcomes in peptide synthesis yield, protein aggregation behavior, enzymatic activity assays, and NO bioavailability studies, necessitating compound-specific validation prior to any replacement decision.

H-Arg-OEt·2HCl Comparative Evidence: Quantitative Differentiation from Arginine, Acetyl Arginine, and Methyl Esters


H-Arg-OEt·2HCl versus L-Arginine Hydrochloride: Comparative Effects on IgG Colloidal and Conformational Stability

In a direct head-to-head comparison of protein formulation stabilizers, both arginine hydrochloride and arginine ethyl ester dihydrochloride (H-Arg-OEt·2HCl) significantly reduced the colloidal and conformational stability of human intravenous immunoglobulin G (IgG) solutions at pH 4.8 . However, the degree of destabilization differed quantitatively between the two compounds. Compared to arginine, arginine ethyl ester—bearing one additional cationic charge and existing as a dihydrochloride salt—more readily precipitated IgG at temperatures exceeding 25 °C, indicating a heightened destabilizing effect that must be accounted for in formulation development . The study reported that both compounds decreased the monomer content of IgG and increased subvisible particulate formation following agitation or thermal stress, with the ethyl ester derivative exhibiting more pronounced precipitation behavior . These findings demonstrate that H-Arg-OEt·2HCl cannot be substituted for L-arginine hydrochloride in protein formulation workflows without altering colloidal stability outcomes and precipitation thresholds.

Protein Formulation Biopharmaceutical Stability IgG Aggregation

H-Arg-OEt·2HCl versus Acetyl Arginine: Opposing Effects on IgG Aggregation Suppression and Subvisible Particle Formation

A direct comparative study evaluated the aggregation suppressor effects of arginine, acetyl arginine, and arginine ethyl ester (H-Arg-OEt·2HCl) against human intravenous immunoglobulin G (IgG) solution at pH 4.8 . The results revealed fundamentally opposing behaviors: whereas acetyl arginine—which exists predominantly in a neutral state at pH 4.8—efficiently suppressed the formation of subvisible particles and retained a high amount of IgG monomer owing to its superior colloidal and conformational stability, H-Arg-OEt·2HCl (a cationic dihydrochloride salt) significantly reduced colloidal and conformational stability (lowered kd and Tm), decreased monomer content, and increased subvisible particulates following agitation or thermal stress . This divergent behavior is attributed to the charged state of the additive, with the cationic ethyl ester derivative promoting aggregation rather than suppressing it .

Protein Aggregation Biologic Formulation Subvisible Particle Control

H-Arg-OEt·2HCl in Peptide Synthesis: Arginine Coupling Difficulty and the Necessity for Optimized Protected Derivatives

Patent literature and peptide synthesis methodology studies establish that arginine is among the most difficult amino acids to couple to a growing peptide chain due to the steric bulk of its guanidino side chain, a problem exacerbated in solid-phase synthesis where additional spatial restraints from the resin surface further impair coupling efficiency [1]. Conventional approaches to overcome this limitation involve using higher-than-standard molar excess of the arginine derivative (typically 5:1 molar ratio) and repeated coupling cycles, which results in considerable waste of valuable reagents [1]. While H-Arg-OEt·2HCl provides the foundational protected arginine framework—with the carboxyl group protected as an ethyl ester to prevent unwanted side reactions—the inherent coupling difficulty of arginine residues means that procurement of high-purity H-Arg-OEt·2HCl (≥98% by HPLC) is essential for minimizing additional impurities that would compound the already-challenging coupling kinetics [2]. This evidence supports the selection of H-Arg-OEt·2HCl as a reliable arginine building block while acknowledging that further optimization of coupling conditions (reagent selection, molar excess, cycle count) remains necessary for successful peptide assembly.

Solid-Phase Peptide Synthesis Arginine Coupling SPPS Optimization

Arginine Methyl Ester versus Arginine Ethyl Ester: Enzyme Hydrolysis Kinetics Under Trypsin Catalysis

A foundational enzyme kinetics study published in the Biochemical Journal systematically compared the trypsin-catalyzed hydrolysis of α-N-toluene-p-sulphonyl-L-arginine methyl ester against its corresponding ethyl, n-propyl, and cyclohexyl ester derivatives [1]. The study concluded that the kinetics of hydrolysis for the methyl and ethyl esters were statistically indistinguishable, indicating that the rate-determining deacylation step (k3(app)) is unaffected by the ester alkyl group size within this range [1]. Notably, the Km(app) values for the corresponding homoarginine compounds were considerably higher than for the arginine derivatives, highlighting that the amino acid backbone structure exerts a far more pronounced influence on enzyme recognition than the ester group identity [1]. Consequently, for enzyme kinetic studies employing trypsin, H-Arg-OEt·2HCl and H-Arg-OMe·2HCl would be expected to perform comparably as substrates in terms of hydrolysis rate, though procurement decisions may still favor the ethyl ester based on other practical considerations such as solubility in specific solvent systems or stability under storage conditions.

Enzyme Kinetics Trypsin Substrate Protease Assay

H-Arg-OEt·2HCl versus Free L-Arginine: Distinct Roles in Nitric Oxide Synthesis and Cellular Proliferation

Research examining the 'L-arginine paradox' has established that extracellular L-arginine concentration, rather than intracellular L-arginine concentration, is the major determinant of nitric oxide (NO) production in endothelial cells . This mechanistic insight explains why supplementation with extracellular arginine can enhance endothelial function even when intracellular arginine levels appear saturating . In a separate study evaluating biomaterial applications, L-arginine and arginine ethyl ester were both shown to enhance the proliferation of endothelial cells and preadipocytes, with the ethyl ester form enabling the development of arginine ethyl ester-releasing biomaterials that support endothelial cell growth in tissue engineering applications . H-Arg-OEt·2HCl, by virtue of its esterified carboxyl group, exhibits improved membrane permeability and bioavailability characteristics compared to free L-arginine [1]. This differentiation positions the ethyl ester derivative as a preferred substrate analog for studies investigating intracellular delivery of arginine or for applications where enhanced cellular uptake is required, whereas free L-arginine remains the appropriate choice for studies focused on extracellular NO production mechanisms.

Nitric Oxide Research Endothelial Function Tissue Engineering

H-Arg-OEt·2HCl Solubility Profile: Aqueous and Organic Solvent Compatibility for Synthetic Chemistry Applications

H-Arg-OEt·2HCl demonstrates a defined solubility profile that informs its suitability for different synthetic chemistry workflows. The compound exhibits excellent solubility in water (freely soluble, ≥50 mg/mL) and ethanol, while it remains sparingly soluble in neutral organic solvents such as benzene and chloroform [1]. This solubility behavior is attributed to the presence of two hydrochloride counterions, which confer enhanced aqueous solubility relative to unprotected arginine derivatives . The compound is also soluble in methanol, further expanding its utility in solvent systems commonly employed for peptide coupling reactions . For solution-phase peptide synthesis, this solubility profile enables dissolution in aqueous or polar protic solvent systems while limiting compatibility with strictly nonpolar reaction media. In contrast, free arginine exhibits lower solubility in organic solvents, and alternative arginine ester salts (such as the monohydrochloride) may present different solubility characteristics.

Solution-Phase Peptide Synthesis Solubility Optimization Organic Synthesis

H-Arg-OEt·2HCl Application Scenarios: Evidence-Backed Use Cases in Peptide Synthesis, Protein Formulation, and Biochemical Research


Solid-Phase and Solution-Phase Peptide Synthesis Requiring Protected Arginine Incorporation

H-Arg-OEt·2HCl serves as a carboxyl-protected arginine building block for constructing arginine-containing peptides via both solid-phase and solution-phase methodologies. Given the documented coupling difficulty of arginine residues [1], this compound is best employed in conjunction with optimized coupling reagents (such as DCC/HOBt mixtures) and may require repeated coupling cycles with molar excess (typically 5:1 ratio) to achieve quantitative yields [1]. Procurement specifications of ≥98% purity (HPLC) are essential to minimize impurity-driven side reactions that would further compound the inherently challenging coupling kinetics [2]. The ethyl ester protecting group can be subsequently removed via saponification to reveal the free carboxyl group for further peptide chain extension or final deprotection .

Trypsin Enzyme Activity Assays and Protease Substrate Studies

For researchers conducting trypsin activity assays or studying protease substrate specificity, H-Arg-OEt·2HCl can be employed as an arginine ester substrate. Enzyme kinetic studies have demonstrated that the hydrolysis kinetics of α-N-protected arginine ethyl esters are statistically indistinguishable from the corresponding methyl esters under trypsin catalysis [3]. Consequently, this compound is appropriate for standard trypsin activity measurements where the ester group identity does not materially affect kcat or Km parameters. Researchers should note that the substrate must typically be Nα-protected (e.g., with benzoyl or tosyl groups) to function as a trypsin substrate, as the free amino group may alter enzyme recognition [3].

Tissue Engineering Scaffold Development and Endothelial Cell Proliferation Studies

H-Arg-OEt·2HCl is suitable for developing arginine ethyl ester-releasing biomaterials that support endothelial cell growth in tissue engineering applications. Studies have demonstrated that both L-arginine and arginine ethyl ester enhance the proliferation of endothelial cells and preadipocytes, with the ethyl ester form enabling controlled release from biomaterial scaffolds . The enhanced membrane permeability and bioavailability characteristics of the ethyl ester derivative [4] support its use in applications requiring efficient intracellular delivery of arginine. This application scenario is distinct from studies focusing on extracellular NO production mechanisms, where free L-arginine remains the more appropriate substrate choice .

Synthesis of Long-Chain N-Acyl Arginine Ethyl Ester Derivatives

H-Arg-OEt·2HCl functions as the starting material for condensation reactions with acyl chlorides to produce long-chain N-acyl arginine ethyl esters [5]. These derivatives, prepared via reaction of L-arginine ethyl ester dihydrochloride with acyl chlorides in the presence of base, have been characterized for their physicochemical properties and find application in surfactant and specialty chemical development [5]. The dihydrochloride salt form provides the necessary solubility in the reaction medium while the ethyl ester protects the carboxyl group during acylation at the α-amino position. This synthetic pathway represents a specific, evidence-supported use case distinct from the compound's primary role in peptide synthesis.

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